Cas no 38421-19-1 (1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued)

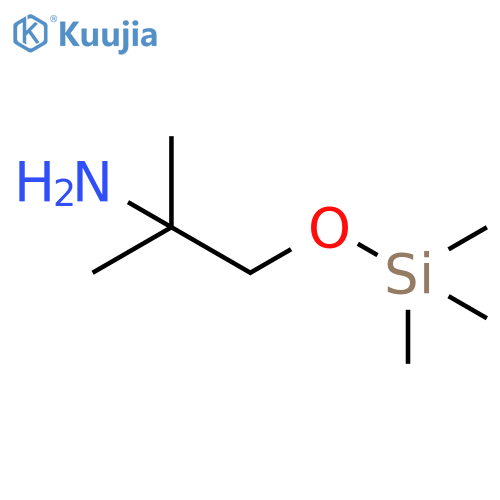

38421-19-1 structure

商品名:1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued

1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued 化学的及び物理的性質

名前と識別子

-

- 1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued

- 1,1-DIMETHYL-2-TRIMETHYLSILYLOXYETHYLAMINE

- 2-methyl-1-trimethylsilyloxypropan-2-amine

- SCHEMBL7441831

- 38421-19-1

- DB-238113

- AKOS006326672

- EN300-115057

- (2-amino-2-methylpropoxy)trimethylsilane

-

- インチ: InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3

- InChIKey: JKUAKJGKMCCLFW-UHFFFAOYSA-N

- ほほえんだ: CC(C)(CO[Si](C)(C)C)N

計算された属性

- せいみつぶんしりょう: 161.12400

- どういたいしつりょう: 161.123590764g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- PSA: 35.25000

- LogP: 2.27550

1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-115057-1.0g |

(2-amino-2-methylpropoxy)trimethylsilane |

38421-19-1 | 85% | 1g |

$256.0 | 2023-06-09 | |

| Enamine | EN300-115057-10.0g |

(2-amino-2-methylpropoxy)trimethylsilane |

38421-19-1 | 85% | 10g |

$1101.0 | 2023-06-09 | |

| Enamine | EN300-115057-0.25g |

(2-amino-2-methylpropoxy)trimethylsilane |

38421-19-1 | 85% | 0.25g |

$92.0 | 2023-06-09 | |

| 1PlusChem | 1P00C9TG-100mg |

1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued |

38421-19-1 | 85% | 100mg |

$140.00 | 2024-05-03 | |

| 1PlusChem | 1P00C9TG-250mg |

1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued |

38421-19-1 | 85% | 250mg |

$171.00 | 2024-05-03 | |

| 1PlusChem | 1P00C9TG-10g |

1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued |

38421-19-1 | 85% | 10g |

$1423.00 | 2024-05-03 | |

| 1PlusChem | 1P00C9TG-5g |

1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued |

38421-19-1 | 85% | 5g |

$981.00 | 2024-05-03 | |

| 1PlusChem | 1P00C9TG-1g |

1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued |

38421-19-1 | 85% | 1g |

$368.00 | 2024-05-03 | |

| Enamine | EN300-115057-0.5g |

(2-amino-2-methylpropoxy)trimethylsilane |

38421-19-1 | 85% | 0.5g |

$175.0 | 2023-06-09 | |

| Enamine | EN300-115057-5.0g |

(2-amino-2-methylpropoxy)trimethylsilane |

38421-19-1 | 85% | 5g |

$743.0 | 2023-06-09 |

1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

38421-19-1 (1,1-Dimethyl-2-trimethylsilyloxyethylamineDiscontinued) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬